molecular formula C10H9FN2S B1274842 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine CAS No. 876715-72-9

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Cat. No. B1274842
M. Wt: 208.26 g/mol
InChI Key: MJWGGQHOCHEUHY-UHFFFAOYSA-N
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Description

The compound "5-(2-Fluorobenzyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The presence of a fluorobenzyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties.

Synthesis Analysis

The synthesis of fluorine-substituted compounds, such as the related 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, involves Michael addition reactions. These reactions occur between guanidine hydrochloride and α,β-unsaturated ketones, leading to the formation of isomers with chiral carbon atoms . Although the exact synthesis of "5-(2-Fluorobenzyl)-1,3-thiazol-2-amine" is not detailed in the provided papers, similar synthetic strategies involving nucleophilic addition or substitution reactions could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as the fluorine-substituted quinazolin-2-amine derivatives, has been characterized using single-crystal X-ray diffraction. These compounds exhibit chiral centers and crystallize in achiral space groups. The molecular structure is further stabilized by multiple hydrogen bonds and π-π interactions, which could also be relevant for the thiazole derivative .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(2-Fluorobenzyl)-1,3-thiazol-2-amine" are not explicitly described in the provided papers. However, the solubility of related fluorine-substituted compounds in water or PBS buffer systems has been reported to be significantly improved, which could suggest similar solubility characteristics for the thiazole derivative . The presence of fluorine could also affect the compound's lipophilicity, boiling point, and stability.

Case Studies

The provided papers do not include case studies directly related to "5-(2-Fluorobenzyl)-1,3-thiazol-2-amine." However, the anti-inflammatory activity of similar fluorine-substituted compounds has been investigated, showing potential inhibitory effects on LPS-induced NO secretion . This suggests that the thiazole derivative could also possess biological activities worth exploring in future case studies.

Scientific Research Applications

Antitumor Activity

A study by 叶姣 et al. (2015) described the synthesis and crystal structure of a related compound, which displayed significant antitumor activity against the Hela cell line. This suggests potential applications of similar thiazol-2-amine derivatives in cancer research and therapy (叶姣 et al., 2015).

Spectroscopic Characterization and Crystallographic Elucidation

Thuraya Al-Harthy et al. (2019) conducted a study on a structurally related 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, highlighting its spectroscopic features and molecular structure. Their findings provide insights into the physicochemical properties of such compounds, valuable for further scientific investigation (Al-Harthy et al., 2019).

Synthesis and Reactions in Medicinal Chemistry

A chapter by Yong-Jin Wu & B. Yang (2009) discusses the synthesis and reactions of 5-membered heterocyclic ring systems, including thiazoles. These compounds have significant relevance in medicinal chemistry and natural products, hinting at the broader applications of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in these fields (Wu & Yang, 2009).

Antimicrobial and Antiproliferative Properties

A 2020 study by M. Gür et al. investigated Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to thiazol-2-amines. They found significant antimicrobial and antiproliferative properties, indicating potential applications in combating microbial infections and cancer (Gür et al., 2020).

Applications in Transforming Growth Factor-β Receptor Kinase Inhibition

Research by M. Krishnaiah et al. (2012) on thiazole derivatives demonstrated inhibitory activity against ALK5, a transforming growth factor-β type 1 receptor kinase. This suggests potential therapeutic applications in diseases involving this pathway (Krishnaiah et al., 2012).

Synthesis and Evaluation in Biochemistry

Studies such as those by J. B. Arterburn et al. (2001) and others have explored the catalytic amination and synthesis of related compounds, emphasizing their utility in biochemical research and potential drug development (Arterburn et al., 2001).

Future Directions

The future directions for “5-(2-Fluorobenzyl)-1,3-thiazol-2-amine” would depend on its potential applications. Fluorobenzyl compounds are often used in the development of new drugs and other pharmaceutical applications .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGGQHOCHEUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392019
Record name 5-(2-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

CAS RN

876715-72-9
Record name 5-(2-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
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